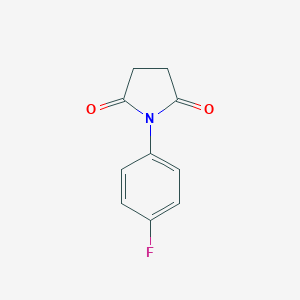

N-(4-Fluorophenyl)succinimide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUVZBSQFHOETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350009 | |

| Record name | N-(4-Fluorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60693-37-0 | |

| Record name | N-(4-Fluorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Fluorophenyl)succinimide" synthesis from succinic anhydride and 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(4-Fluorophenyl)succinimide, a valuable compound in medicinal chemistry and drug development, from the starting materials succinic anhydride and 4-fluoroaniline. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.

Introduction

N-substituted succinimides are a class of compounds with significant applications in pharmacology and materials science. The introduction of a fluorine atom, as in this compound, can modulate the compound's biological activity and pharmacokinetic properties. The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate amic acid, followed by cyclodehydration to yield the final imide. This guide will focus on the most common and reliable methods for this transformation.

Reaction Pathway and Mechanism

The synthesis of this compound from succinic anhydride and 4-fluoroaniline proceeds via a two-step mechanism:

-

Amic Acid Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-(4-fluorophenyl)succinamic acid. This step is typically fast and proceeds under mild conditions.[1]

-

Cyclodehydration (Imidization): The intermediate amic acid is then cyclized to form the five-membered succinimide ring. This step involves the removal of a molecule of water and is usually promoted by heat or the use of a dehydrating agent, such as acetic anhydride.[1]

The overall reaction can be depicted as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of N-(4-fluorophenyl)succinamic acid

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| 4-Fluoroaniline | Succinic Anhydride | Toluene | 2.5 h | Reflux | High (not specified) | [2] |

Table 2: Synthesis of this compound from N-(4-fluorophenyl)succinamic acid

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point | Reference |

| N-(4-fluorophenyl)succinamic acid | Acetic Anhydride, Potassium Acetate | - | 1 h | Reflux | 56% | 172-173 °C | [2] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis.

Synthesis of N-(4-fluorophenyl)succinamic acid (Intermediate)

This procedure outlines the formation of the amic acid intermediate.[2]

Materials:

-

4-Fluoroaniline (20 mmol)

-

Succinic anhydride (2.40 g, 24 mmol)

-

Toluene (25 mL)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (20 mmol) and succinic anhydride (2.40 g, 24 mmol).

-

Add 25 mL of toluene to the flask.

-

Heat the mixture to reflux and maintain for 2.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the precipitate with toluene and then with hexane.

-

The resulting white solid is N-(4-fluorophenyl)succinamic acid, which can be recrystallized from toluene for higher purity.

Synthesis of this compound (Final Product)

This protocol describes the cyclization of the amic acid to the final succinimide product.[2]

Materials:

-

N-(4-fluorophenyl)succinamic acid (20 mmol)

-

Potassium acetate (5.89 g, 60 mmol)

-

Acetic anhydride (66.70 mL)

-

Dichloromethane

-

Aqueous sodium carbonate solution (0.8 M)

-

Magnesium sulfate

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine N-(4-fluorophenyl)succinamic acid (20 mmol), potassium acetate (5.89 g, 60 mmol), and acetic anhydride (66.70 mL).

-

Heat the mixture under reflux for 1 hour.

-

After cooling, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of 0.8 M aqueous sodium carbonate solution and stir for 10 minutes at room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Collect the organic layers and dry over magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under vacuum.

-

Wash the crude product with diethyl ether and filter to obtain this compound as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent such as methanol.[2]

Alternative Synthesis Routes

While the two-step method using acetic anhydride is common, other one-pot procedures have been developed for the synthesis of N-substituted succinimides.

One-Pot Synthesis using Zinc and Acetic Acid

A one-pot method has been described for the synthesis of various N-substituted succinimides.[3] This procedure involves dissolving the amine in acetic acid, adding succinic anhydride, and then adding zinc powder, which promotes the cyclization. The reaction is exothermic and proceeds at a moderate temperature.[3] Although not specifically detailed for 4-fluoroaniline, this method presents a potentially more streamlined approach.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Melting Point: The reported melting point is 172-173 °C.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, DMSO-d₆): δ 2.77 (4H, s, CH₂CH₂), 7.31-7.33 (4H, m, Ar-H).[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from succinic anhydride and 4-fluoroaniline. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to successfully and efficiently synthesize this important compound. The presented methods are based on reliable and published procedures, offering a solid foundation for laboratory work.

References

Physicochemical properties of N-(4-Fluorophenyl)succinimide

An In-depth Technical Guide on N-(4-Fluorophenyl)succinimide

Abstract

This compound is a halogenated derivative of N-phenylsuccinimide belonging to the dicarboximide class of compounds. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Quantitative data are summarized in tables, and key experimental and biological pathways are visualized to facilitate understanding.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(4-fluorophenyl)pyrrolidine-2,5-dione, is a solid compound at room temperature. Its core structure consists of a succinimide ring attached to a 4-fluorophenyl group. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)pyrrolidine-2,5-dione | PubChem[1] |

| CAS Number | 60693-37-0 | PubChem[1] |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem[1] |

| Molecular Weight | 193.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 193.05390666 Da | PubChem[1] |

| Melting Point | 172-173 °C | |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR (300 MHz, DMSO-d6) | δ 2.77 (s, 4H, CH₂CH₂), 7.31-7.33 (m, 4H, Ar-H) |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 28.7 (CH₂), 116.1 (d, J=22.5 Hz, C-3'/C-5'), 128.9 (d, J=8.2 Hz, C-2'/C-6'), 132.0 (s, C-1'), 161.7 (d, J=243.7 Hz, C-4'), 177.3 (2 x C=O) |

| IR (cm⁻¹) | 1712 (C=O), 1498 (Ar C=C), 1186 (C-N), 815 (C-H bend) |

Experimental Protocols

The synthesis of this compound typically involves the reaction of succinic anhydride with 4-fluoroaniline, followed by a cyclization step.

Synthesis via Thermal Cyclization

This protocol describes a two-step synthesis involving the formation of an intermediate succinamic acid, followed by thermal cyclization.

Step 1: Formation of N-(4-Fluorophenyl)succinamic acid

-

Dissolve succinic anhydride (1.1 eq.) in a suitable solvent such as toluene.

-

Add a solution of 4-fluoroaniline (1.0 eq.) in the same solvent dropwise to the succinic anhydride solution with constant stirring at room temperature.

-

Continue stirring for 1-2 hours to allow for the completion of the reaction, which forms the N-(4-fluorophenyl)succinamic acid intermediate as a precipitate.

-

Filter the solid product under suction and wash thoroughly with water to remove any unreacted starting materials.

Step 2: Cyclization to this compound

-

Heat the dried N-(4-fluorophenyl)succinamic acid intermediate at a temperature above its melting point (typically 150-180°C) for approximately 2 hours.

-

The heating process causes intramolecular cyclization via dehydration.

-

Allow the reaction mixture to cool slowly to room temperature, which should result in the crystallization of the final product, this compound.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure crystals.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, the broader class of N-substituted succinimides and dicarboximides has been shown to possess significant biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2]

Anticancer Activity

Several studies have demonstrated that succinimide derivatives can induce apoptosis (programmed cell death) in various cancer cell lines.[3] This pro-apoptotic activity is often linked to the activation of stress-related signaling pathways. Microarray analysis of gene expression in cancer cells treated with dicarboximides has shown an upregulation of genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[3]

MAPK Signaling Pathway

A key mechanism implicated in the anticancer effects of succinimide derivatives is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] Specifically, the stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 kinase, are often activated in response to treatment with these compounds.[3] Activation of the JNK and p38 pathways can lead to the phosphorylation of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins, ultimately culminating in apoptosis.[3][4][5]

Applications and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives are being explored for various therapeutic applications. The succinimide core is a known pharmacophore, and the fluorophenyl moiety can enhance drug-like properties. Future research may focus on:

-

Synthesizing and screening a library of derivatives for enhanced potency and selectivity against specific biological targets.

-

Elucidating the precise molecular mechanisms of action, including target identification for its anticancer effects.

-

Investigating its potential as a covalent inhibitor or as a building block for developing activity-based probes for enzymes like serine proteases.[6][7][8]

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. Based on the activities of related compounds, it holds potential as a lead structure for the development of new therapeutic agents, particularly in oncology. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C10H8FNO2 | CID 670631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Fluorophenyl)succinimide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)succinimide is a chemical compound belonging to the succinimide class of molecules. Succinimide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and anticonvulsant agents. This technical guide provides a summary of the key chemical properties of this compound, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities and associated signaling pathways based on studies of related succinimide compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 60693-37-0[1] |

| Molecular Formula | C₁₀H₈FNO₂[1] |

| Molecular Weight | 193.17 g/mol [1] |

| IUPAC Name | 1-(4-fluorophenyl)pyrrolidine-2,5-dione[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of N-substituted succinimides is a well-established chemical transformation. The following is a general and adaptable one-pot procedure for the synthesis of N-aryl succinimides, including this compound, from the corresponding amine and succinic anhydride.[2]

Materials:

-

4-Fluoroaniline

-

Succinic anhydride

-

Glacial acetic acid

-

Zinc powder

-

Crushed ice

-

Aqueous sodium bicarbonate solution

-

Ethyl alcohol

Procedure:

-

Dissolve 4-fluoroaniline (0.040 mole) in glacial acetic acid (35 mL) in a suitable reaction vessel.

-

Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.

-

To this reaction mixture, add zinc powder (2 mole %) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.

-

Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted zinc powder.

-

Pour the filtrate onto crushed ice (150 g). The solid product will precipitate out of the solution.

-

Filter the solid product and wash it thoroughly with water.

-

To remove any unreacted succinamic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.

-

Filter the purified solid, wash with water, and then recrystallize from ethyl alcohol to obtain the final product, this compound.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of succinimide derivatives has been extensively studied and shown to possess a range of biological activities.[3] These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[3]

Of particular interest to drug development professionals is the reported anticancer activity of certain succinimide derivatives.[4] Studies on various dicarboximide compounds have shown that they can induce apoptosis in cancer cells.[4] The mechanism of this pro-apoptotic activity is thought to involve the activation of stress-related signaling pathways.[4]

One of the key pathways implicated is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. Specifically, some succinimide derivatives have been shown to activate JNK (c-Jun N-terminal kinase) and p38 kinase, which are known to be involved in cellular responses to stress and can lead to apoptosis.[4]

Representative Signaling Pathway for Succinimide-Induced Apoptosis:

Caption: A representative diagram of a stress-induced apoptotic pathway potentially activated by succinimide derivatives.

It is important to note that this is a generalized pathway and the specific molecular targets and mechanisms of action for this compound have yet to be elucidated. Further research, including in vitro and in vivo studies, is required to determine the precise biological activity and therapeutic potential of this specific compound. The fluorophenyl moiety may significantly influence the compound's pharmacokinetic and pharmacodynamic properties compared to other substituted succinimides.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcps.org [ijcps.org]

- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-fluorophenyl)pyrrolidine-2,5-dione

IUPAC Name: 1-(4-fluorophenyl)pyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of the compound 1-(4-fluorophenyl)pyrrolidine-2,5-dione, also commonly known as N-(4-fluorophenyl)succinimide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

Synonyms: this compound, 1-(4-fluorophenyl)-2,5-pyrrolidinedione

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione typically proceeds via a two-step process involving the formation of a succinamic acid intermediate followed by cyclodehydration.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)succinamic acid

A solution of succinic anhydride (0.02 mol) in a suitable solvent such as toluene (25 ml) is prepared. To this solution, a solution of 4-fluoroaniline (0.02 mol) in the same solvent (20 ml) is added dropwise with constant stirring. The reaction mixture is stirred for one hour at room temperature and then left to stand for an additional hour to ensure the completion of the reaction. The resulting mixture is then treated with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline. The solid N-(4-fluorophenyl)succinamic acid is collected by filtration under suction and washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione

The N-(4-fluorophenyl)succinamic acid intermediate is then subjected to cyclodehydration. This can be achieved by heating the intermediate, or by using a dehydrating agent such as acetic anhydride. For thermal cyclization, the N-(4-fluorophenyl)succinamic acid is heated for approximately 2 hours and then allowed to cool slowly to room temperature, yielding crystals of 1-(4-fluorophenyl)pyrrolidine-2,5-dione. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Mechanism of Action

The succinimide and pyrrolidine-2,5-dione scaffolds are present in a variety of biologically active molecules, exhibiting a range of pharmacological properties including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities.[1] While specific data for 1-(4-fluorophenyl)pyrrolidine-2,5-dione is limited, the biological activities of structurally related compounds provide insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. For instance, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated potent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells with an IC₅₀ value of 0.61 µM.[2] The mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

A structurally related fluorinated pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways.[3] This compound inhibited the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response.[3] It is plausible that 1-(4-fluorophenyl)pyrrolidine-2,5-dione could exert anti-inflammatory effects through a similar mechanism.

Antidiabetic and Antioxidant Potential

Succinimide derivatives have been investigated for their potential as multi-target antidiabetic agents. One study on a succinimide derivative reported inhibitory activity against several key enzymes involved in glucose metabolism.[4]

| Enzyme | IC₅₀ (µM) | Standard | IC₅₀ (µM) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 13.20 | Ursolic acid | 2.77 |

| α-Glucosidase | 7.20 | Acarbose | 8.76 |

| α-Amylase | 15.40 | Acarbose | 12.30 |

| Dipeptidyl Peptidase-4 (DPP-4) | 0.07 | Sitagliptin | 0.005 |

| Data from a study on a related succinimide derivative.[4] |

The same study also demonstrated good antioxidant potential in a DPPH assay.[4] The antioxidant activity of succinimide derivatives has been further supported by other studies, where compounds exhibited significant free radical scavenging activity.[5]

Anticancer Activity

The pyrrolidine-2,5-dione scaffold is a component of several compounds with demonstrated antitumor properties.[1] For example, certain 2,5-pyrrolidinedione derivatives have shown potential antimicrobial and anticancer activities against cell lines such as MCF-7.[1] The antiproliferative activity of pyrrolidine derivatives has also been observed in colon cancer cells.[6]

Experimental Protocols for Biological Assays

In Vitro α-Glucosidase Inhibition Assay

-

Prepare sample solutions of the test compound at various concentrations (e.g., 31.25, 62.5, 125, 250, and 500 µg/ml) in a phosphate buffer.

-

Add a solution of α-glucosidase (0.5 µg/ml in distilled water) to the sample solutions.

-

Incubate the mixture for 20 minutes at 37°C.

-

Add a substrate solution of p-nitrophenyl-α-D-glucopyranoside.

-

Stop the reaction after a defined incubation period by adding sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer.

-

Calculate the percentage inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro α-Amylase Inhibition Assay

-

Prepare sample solutions of the test compound at various concentrations in a phosphate buffer.

-

Add a solution of α-amylase to the sample solutions.

-

Incubate the mixture for 20 minutes at 37°C.

-

Add a starch solution to initiate the reaction.

-

After a defined incubation period, add dinitrosalicylic acid color reagent to stop the reaction.

-

Boil the mixture for 5 minutes, then cool to room temperature.

-

Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

-

Calculate the percentage inhibition as described for the α-glucosidase assay.

DPPH Radical Scavenging Assay

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to the test solutions.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

Conclusion

1-(4-fluorophenyl)pyrrolidine-2,5-dione is a readily synthesizable compound belonging to a class of heterocyclic structures with known and diverse biological activities. Based on the analysis of structurally related compounds, it holds potential for development as an anti-inflammatory, antidiabetic, antioxidant, or anticancer agent. Further in-depth studies are warranted to fully elucidate the specific biological profile and mechanism of action of this compound, which may lead to the discovery of novel therapeutic agents.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Analysis of N-(4-Fluorophenyl)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound N-(4-Fluorophenyl)succinimide, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and visual representations of molecular structure-spectra correlations and analytical workflows are included to support research and development activities.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.25 | m | 2H | Ar-H (ortho to F) |

| ~7.20-7.15 | m | 2H | Ar-H (meta to F) |

| ~2.90 | s | 4H | -CH₂-CH₂- |

Disclaimer: Predicted data is based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O (succinimide) |

| ~162 (d, J ≈ 245 Hz) | C-F (aromatic) |

| ~132 | C-N (aromatic) |

| ~128 (d, J ≈ 8 Hz) | CH (aromatic, ortho to F) |

| ~116 (d, J ≈ 23 Hz) | CH (aromatic, meta to F) |

| ~28 | -CH₂-CH₂- |

Note: Some spectral data is sourced from spectral databases and may not have been independently verified.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (symmetric) |

| ~1780 | Strong | C=O stretch (asymmetric) |

| ~1510 | Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-F stretch (aromatic) |

| ~830 | Strong | C-H bend (para-disubstituted) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 193.05 | High | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - C₄H₄O₂]⁺ (Loss of succinimide moiety) |

| 95 | Moderate | [C₆H₄F]⁺ (Fluorophenyl fragment) |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the relationships between the chemical structure and its spectral data, and a typical workflow for spectral analysis.

Solubility of N-(4-Fluorophenyl)succinimide in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)succinimide is a halogenated derivative of succinimide.[1] Its molecular structure, featuring a polar succinimide ring and a nonpolar fluorophenyl group, suggests a nuanced solubility profile that is critical for its application in various scientific fields. A comprehensive understanding of its solubility in different organic solvents is paramount for its use in organic synthesis, medicinal chemistry, and materials science. In drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.

This technical guide provides a detailed overview of the predicted solubility of this compound, a comprehensive experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like".[2] The molecular structure of this compound incorporates both polar and nonpolar moieties, which will dictate its interaction with various solvents.

-

Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. The polar succinimide ring, with its two carbonyl groups, can engage in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents : Alcohols like methanol, ethanol, and isopropanol may exhibit moderate to good solubility for this compound. The succinimide ring can act as a hydrogen bond acceptor, while the fluorophenyl group contributes to overall van der Waals interactions.

-

Nonpolar Solvents : In nonpolar solvents such as hexane, cyclohexane, and toluene, the solubility of this compound is anticipated to be limited. While the fluorophenyl group has nonpolar characteristics, the high polarity of the succinimide ring will likely hinder dissolution in these solvents.

-

Chlorinated Solvents : Dichloromethane and chloroform are expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions and their intermediate polarity.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5][6]

Materials and Equipment

-

This compound (high purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size)

-

Glass syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis :

-

Record the exact mass of the evaporating dish containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the remaining solid to a constant weight in a drying oven.

-

Allow the evaporating dish to cool to room temperature in a desiccator before weighing it again.

-

Calculations

The solubility can be calculated using the following formulas:

-

Mass of dissolved solid (g) = (Mass of dish + solid) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot) x 100

-

Solubility (mol/L) = (Mass of dissolved solid / Molecular weight of this compound) / (Volume of aliquot in L)

The molecular weight of this compound is 193.17 g/mol .[1]

Data Presentation

The experimentally determined solubility data for this compound should be organized in a clear and concise manner. The following table provides a template for recording and presenting the results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| Acetone | 25 | ||

| 37 | |||

| Ethyl Acetate | 25 | ||

| 37 | |||

| Dichloromethane | 25 | ||

| 37 | |||

| Toluene | 25 | ||

| 37 | |||

| Hexane | 25 | ||

| 37 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary tools for researchers to determine it experimentally. The provided protocol for the gravimetric method is robust and widely applicable. A systematic determination and documentation of the solubility of this compound in a range of common organic solvents will be a valuable resource for the scientific community, facilitating its broader application in research and development.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of N-(4-Fluorophenyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of N-(4-Fluorophenyl)succinimide. While specific crystallographic data for the title compound is not publicly available as of this writing, this document leverages established protocols and data from structurally analogous compounds to offer a robust framework for its investigation. Understanding the three-dimensional arrangement of atoms in this compound is crucial for elucidating its structure-activity relationships (SAR), guiding drug design, and ensuring solid-state stability.

Succinimide derivatives are a well-recognized class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a compound of significant interest.

Molecular and Crystal Structure Synopsis

The molecular structure of this compound consists of a central succinimide ring (pyrrolidine-2,5-dione) bonded to a 4-fluorophenyl group at the nitrogen atom. X-ray crystallography aims to determine the precise arrangement of these molecules within a repeating three-dimensional lattice, or unit cell.[2][3]

Analysis of related N-phenylsuccinimide structures suggests that the dihedral angle between the plane of the phenyl ring and the succinimide ring is a key conformational feature. This angle is influenced by the electronic and steric nature of substituents on the phenyl ring. The crystal packing is typically governed by intermolecular interactions such as hydrogen bonds and π-π stacking, which dictate the material's physical properties.

Experimental Protocols

A successful crystal structure determination involves a sequence of critical experimental steps: synthesis, crystallization, and X-ray diffraction data collection and refinement.[2]

Synthesis of this compound

The synthesis of N-aryl succinimides is well-established and typically follows a two-step or one-pot procedure involving the reaction of an anhydride with a primary amine.[4][5]

Procedure:

-

Amic Acid Formation: Succinic anhydride is reacted with 4-fluoroaniline. This reaction can be performed by stirring equimolar amounts of the reactants in a suitable solvent like acetic acid or dichloromethane at room temperature.[4][5]

-

Cyclization: The resulting N-(4-fluorophenyl)succinamic acid intermediate is then cyclized to form the imide. This is typically achieved by heating the intermediate with a dehydrating agent such as acetyl chloride or by heating in a high-boiling point solvent.[6][7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[8]

An alternative green chemistry approach involves the direct reaction of succinic acid and the primary amine in hot water, eliminating the need for organic solvents and catalysts.[9]

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[2][10] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a regular, imperfection-free internal structure.[2]

Methodologies:

-

Slow Evaporation: The most common method involves dissolving the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals will form.[11]

-

Vapor Diffusion: This technique involves placing a drop of the compound's solution on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[3][12]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the solvents slowly mix.[10]

The choice of solvent is critical and often determined empirically through screening various options.[13]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector.[2][14]

Workflow:

-

Data Collection: The crystal is typically cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam, and a series of diffraction images are collected.[15]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are measured and integrated.[3][14]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[2][15]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.[16][17] This iterative process improves the model until convergence is reached, resulting in a final, accurate crystal structure.

Data Presentation

Quantitative results from a crystal structure analysis are presented in standardized tables for clarity and comparison. The following tables are populated with data from a closely related analogue, N-(4-Methylphenyl)succinimide, to serve as an illustrative example.

Table 1: Example Crystallographic Data for an N-Aryl Succinimide Analogue.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.543 (3) |

| b (Å) | 5.6539 (9) |

| c (Å) | 13.365 (3) |

| β (°) | 109.35 (2) |

| Volume (ų) | 965.6 (3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.302 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 299 |

| Final R-factor (R₁) | 0.020 |

| Goodness-of-Fit (GOF) | 1.05 |

(Data sourced from a study on N-(4-Methylphenyl)succinimide)

Table 2: Example of Selected Bond Lengths and Angles for an N-Aryl Succinimide Analogue.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C1-N1 | 1.434 (3) |

| N1-C7 | 1.397 (3) |

| C7-O1 | 1.215 (3) |

| N1-C10 | 1.395 (3) |

| C10-O2 | 1.214 (3) |

| C1-N1-C7 | 123.3 (2) |

| C1-N1-C10 | 124.5 (2) |

| C7-N1-C10 | 112.2 (2) |

(Data sourced from a study on N-(4-Methylphenyl)succinimide)

Visualization of Experimental Workflow

The logical progression from a synthesized compound to a refined crystal structure can be visualized as a workflow diagram.

Caption: Experimental workflow for small molecule X-ray crystallography.

References

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcps.org [ijcps.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102229555A - Method for preparing N-phenyl succinimide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. unifr.ch [unifr.ch]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. eas.org [eas.org]

- 14. portlandpress.com [portlandpress.com]

- 15. fiveable.me [fiveable.me]

- 16. books.rsc.org [books.rsc.org]

- 17. ocw.mit.edu [ocw.mit.edu]

The Strategic Role of Fluorine Substitution in Modulating the Bioactivity of Succinimide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The succinimide scaffold (pyrrolidine-2,5-dione) is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1][2][3] The strategic modification of this scaffold is a key focus of drug discovery programs. One of the most powerful and widely used strategies in modern medicinal chemistry is the introduction of fluorine atoms into bioactive molecules.[4][5] This guide explores the multifaceted role of fluorine substitution in fine-tuning the physicochemical properties and enhancing the biological activities of succinimide derivatives.

The Unique Physicochemical Impact of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate can profoundly alter its properties due to the element's unique characteristics.[5][6] Understanding these effects is crucial for the rational design of novel fluorinated succinimide derivatives.

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4][7] This can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences the molecule's ionization state, solubility, and binding interactions with biological targets.[6][7]

-

Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[6][7] This allows it to act as a bioisostere for hydrogen, often being introduced without causing significant steric hindrance at the target binding site.[8]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol).[7] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][7][8]

-

Lipophilicity Modulation: Fluorine's effect on lipophilicity (LogP) is context-dependent. A single fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[4][6] However, polyfluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity, allowing for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][9]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through electrostatic interactions, which can pre-organize the drug into a bioactive conformation for optimal target engagement.[4]

Anticonvulsant Activity of Fluorinated Succinimide Derivatives

Succinimides, such as ethosuximide, are well-established anticonvulsant drugs.[1] Research has shown that the introduction of fluorine-containing substituents can further enhance this activity. For instance, phenylsuccinimide derivatives with meta-substitutions of fluorine or a trifluoromethyl group have been identified as having marked anticonvulsant properties.[10] These modifications likely influence the drug's ability to cross the blood-brain barrier and interact with neuronal targets.

While specific head-to-head comparative data is sparse in the reviewed literature, the following table illustrates how data for novel fluorinated succinimide derivatives could be presented. The values are hypothetical and for illustrative purposes.

| Compound ID | Substitution on Phenyl Ring | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| Parent | H | 150 | 200 | >300 | >2.0 |

| F-Derivative 1 | 3-F | 95 | 130 | >300 | >3.1 |

| CF₃-Derivative 2 | 3-CF₃ | 75 | 110 | >300 | >4.0 |

| Reference Drug | Valproic Acid | 252.7 | 130.6 | 448.9 | 1.78 / 3.44 |

Data is illustrative. Actual values would be determined experimentally.

The primary screening of anticonvulsant agents typically involves two key in vivo models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[11][12][13] These models represent generalized tonic-clonic and absence seizures, respectively.[11][12]

A. Maximal Electroshock (MES) Seizure Test

-

Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized for at least one week.[11] Divide animals into control and test groups (n=6-8).

-

Drug Administration: Administer the test compound (e.g., fluorinated succinimide derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control like Phenytoin or Carbamazepine should be used.

-

Pre-treatment Time: Allow for drug absorption, typically 30-60 minutes post-administration.[11][14]

-

Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 50-60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.[11][12][15]

-

Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE).[11] The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The anticonvulsant effect is expressed as the percentage of animals protected from THE. The ED₅₀ (median effective dose) is calculated using probit analysis.

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Animal Preparation & Drug Administration: Follow the same procedure as in the MES test. A positive control like Ethosuximide is typically used.[15]

-

Seizure Induction: After the pre-treatment period, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously.[12][14]

-

Observation: Place each mouse in an individual observation chamber and monitor for at least 30 minutes.[12][14] Record the latency to the first clonic seizure and the presence or absence of generalized convulsions.

-

Data Analysis: Protection is defined as the absence of clonic seizures during the observation period. The ED₅₀ is calculated.

Caption: Workflow for in vivo screening of anticonvulsant activity.

Anticancer Activity of Fluorinated Succinimide Derivatives

The succinimide core is also prevalent in compounds exhibiting anticancer properties.[1][3] Trifluoromethylated mono- and bicyclic succinimides have been reported to inhibit the growth of various cancer cells, including myeloma, non-small cell lung cancer, and renal cancer.[1] Fluorine substitution can enhance cytotoxicity by improving cellular uptake, modulating interactions with target proteins like kinases, or by influencing the induction of apoptosis.[1][16] Studies on dicarboximides have shown they can upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways and activate stress-induced MAPK signaling pathways (JNK and p38).[1]

The following table summarizes representative IC₅₀ (half-maximal inhibitory concentration) values for fluorinated derivatives against various cancer cell lines.

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

| Cinnamide-F 1 | p-fluoro, N-pyrimidin-2-ylbenzenesulphamoyl | HepG2 (Liver) | 4.23 | Staurosporine (5.59)[16][17] |

| TFM-Succinimide 1 | Trifluoromethylated | Myeloma | Data not specified[1] | - |

| TFM-Succinimide 2 | Trifluoromethylated | NSCLC | Data not specified[1] | - |

| Succinimide-Maleimide 1 | 4-OH, 3-OCH₃ (on phenyl) | MCF-7 (Breast) | 1.496 | -[3] |

| Succinimide-Maleimide 2 | 4-Cl (on phenyl) | MCF-7 (Breast) | 1.831 | -[3] |

NSCLC: Non-Small Cell Lung Cancer

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[18][19]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, K562, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][20]

-

Compound Treatment: Prepare serial dilutions of the fluorinated succinimide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][20][21] Incubate for another 2 to 4 hours.[18][20] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18][19]

-

Formazan Solubilization:

-

For adherent cells: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[18][19]

-

For suspension cells: Centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solvent.[18]

-

-

Absorbance Measurement: Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: General workflow of the MTT assay for cytotoxicity.

Caption: Simplified signaling pathways in dicarboximide-induced apoptosis.[1]

Antimicrobial Activity of Fluorinated Succinimide Derivatives

The introduction of fluorine is a well-known strategy to enhance the potency of antimicrobial agents, as exemplified by the highly successful fluoroquinolone class of antibiotics.[9] This strategy is also applicable to succinimide derivatives. Fluorine can improve the compound's penetration through microbial cell walls and membranes and enhance binding to intracellular targets. Several novel succinimide derivatives have shown promising antibacterial and antifungal activities.[3]

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency.[22][23][24]

| Compound ID | Substitution | Microorganism | MIC (µM) |

| 5a | 2-Cl (on N-benzyl) | Enterococcus faecalis | 0.25[3] |

| 5g | 4-OH (on N-benzyl) | Enterococcus faecalis | 0.25[3] |

| 5a | 2-Cl (on N-benzyl) | Candida albicans | 0.125[3] |

| 5d | 4-Cl (on N-benzyl) | Candida albicans | 0.25[3] |

| 5e | 2,4-diCl (on N-benzyl) | Candida albicans | 0.25[3] |

Note: While the table shows chlorinated and hydroxylated derivatives from a study on succinimide-maleimides, it demonstrates the impact of substitution. Fluorinated analogs would be evaluated similarly.

This is a common method for determining the MIC of a new antimicrobial agent in a liquid growth medium.[24][25]

-

Reagent Preparation: Prepare a stock solution of the fluorinated succinimide derivative in a suitable solvent (e.g., DMSO). Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[25] Reserve wells for a positive growth control (no drug) and a sterility control (no bacteria).[25]

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[25]

-

Inoculation: Dilute the standardized suspension into the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[25] Inoculate all wells except the sterility control.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[25]

-

MIC Reading: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[22][24][25]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the succinimide scaffold is a powerful and versatile tool for modulating bioactivity. By altering key physicochemical properties such as metabolic stability, lipophilicity, and electronic character, fluorine substitution can significantly enhance the anticonvulsant, anticancer, and antimicrobial potency of these derivatives. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel fluorinated succinimides. Future research should focus on the rational design of derivatives with improved target selectivity and optimized pharmacokinetic profiles. The use of fluorine-18 for positron emission tomography (PET) imaging also presents an exciting avenue for developing diagnostic tools based on the succinimide scaffold.[5] Continued exploration in this area holds significant promise for the development of next-generation therapeutics.

References

- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalsarchive.com [journalsarchive.com]

- 12. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ijpp.com [ijpp.com]

- 16. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. atcc.org [atcc.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. apec.org [apec.org]

- 25. benchchem.com [benchchem.com]

N-(4-Fluorophenyl)succinimide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)succinimide is a valuable synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive succinimide ring with an electronically modified fluorophenyl group, make it a versatile building block for the construction of a diverse array of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in contemporary organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 193.17 g/mol | --INVALID-LINK-- |

| CAS Number | 60693-37-0 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 175-177 °C | --INVALID-LINK--[1] |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General knowledge |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.31-7.33 (m, 4H, Ar-H), 2.77 (s, 4H, CH₂CH₂) | --INVALID-LINK--[1] |

| ¹³C NMR (Predicted) | δ ~177 (C=O), ~160 (d, J=243 Hz, C-F), ~130 (d, J=3 Hz, C-N), ~129 (d, J=8 Hz, CH), ~116 (d, J=23 Hz, CH), ~28 (CH₂) | Inferred from related structures and general principles |

| IR (KBr Pellet) | Major peaks expected around 1700 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C stretch), 1220 cm⁻¹ (C-F stretch) | --INVALID-LINK-- |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ = 194.0612 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-fluoroaniline with succinic anhydride. This can be accomplished via conventional heating or microwave-assisted methods.

Experimental Protocol: Conventional Synthesis

This protocol is adapted from the synthesis of a similar N-aryl succinimide.

Materials:

-

Succinic anhydride (1.0 eq)

-

4-Fluoroaniline (1.0 eq)

-

Glacial acetic acid (solvent)

Procedure:

-

A mixture of succinic anhydride (1.0 eq) and 4-fluoroaniline (1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.

-

The reaction mixture is then cooled to room temperature, during which a precipitate forms.

-

The precipitate is collected by filtration, washed with cold water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted succinic acid.

-

The resulting solid is washed again with cold water and dried under vacuum to yield N-(4-fluorophenyl)succinamic acid as an intermediate.

-

The N-(4-fluorophenyl)succinamic acid is then mixed with a dehydrating agent, such as acetic anhydride or acetyl chloride, and heated to induce cyclization to the succinimide.

-

After cooling, the product is precipitated by the addition of water, filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

The succinimide moiety in this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of functionalized molecules.

Ring-Opening Reactions

The imide ring can be opened by various nucleophiles, such as amines and hydrazines, to generate amide derivatives. This reactivity is particularly useful in the synthesis of more complex molecules where the succinamic acid or related structures are desired intermediates.

Experimental Protocol: Aminolysis of this compound

This is a general procedure that can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

A suitable solvent (e.g., THF, DMF)

Procedure:

-

This compound is dissolved in the chosen solvent.

-

The amine is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the corresponding N-substituted-4-((4-fluorophenyl)amino)-4-oxobutanamide.

Role in Drug Discovery and Development

The N-aryl succinimide scaffold is a recognized pharmacophore found in a number of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets.

As a Building Block for Anticancer Agents

Derivatives of N-aryl succinimides have been investigated for their potential as anticancer agents. For instance, trifluoromethyl-substituted N-aryl succinimides have shown activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[2] The this compound core can be utilized in a similar fashion to generate novel compounds for anticancer drug discovery programs.

The general workflow for evaluating such compounds as potential kinase inhibitors is outlined below.

Caption: Workflow for kinase inhibitor screening.

This workflow illustrates the process from the synthesis of a derivative of this compound to the determination of its inhibitory activity against a target kinase. The initial steps involve the chemical synthesis and purification of the test compound. Subsequently, a biochemical assay is performed where the compound's ability to inhibit the activity of a specific kinase is measured. The final stage involves analyzing the data to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its chemical reactivity, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting material for the synthesis of a wide range of organic molecules, including those with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate in their research endeavors.

References

Potential therapeutic targets for N-(4-Fluorophenyl)succinimide derivatives

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-Fluorophenyl)succinimide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The succinimide core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, most notably in the field of anticonvulsants. The incorporation of a 4-fluorophenyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways. The information presented is intended to guide future research and drug development efforts in leveraging this chemical class for various therapeutic applications.

Anticonvulsant Activity

Succinimide derivatives have long been a cornerstone in the management of epilepsy. Research into N-phenyl-substituted succinimides has revealed that specific substitutions are critical for their anticonvulsant effect. The addition of a sulfonamide group in the para-position of the N-phenyl ring and halogen substitutions can significantly improve activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scPTZ).[1][2]

Quantitative Data: Anticonvulsant Efficacy

| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | MES (mice) | 49.6 | [2] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | scPTZ (mice) | 67.4 | [2] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | 6 Hz (32 mA, mice) | 31.3 | [2] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | 6 Hz (44 mA, mice) | 63.2 | [2] |

Experimental Protocols

Maximal Electroshock (MES) Test:

-

Animal Model: Mice or rats.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[3]

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice) is applied via corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Model: Mice.

-

Compound Administration: Test compounds are administered i.p. at predetermined time intervals before the convulsant.

-

Induction of Seizure: A subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.[3] This dose is known to induce clonic seizures lasting for at least 5 seconds in 97% of untreated animals.

-

Endpoint: The absence of a clonic seizure episode within a 30-minute observation period is considered protection.

-

Data Analysis: The ED₅₀ is determined.

Visualization: Anticonvulsant Screening Workflow

References

- 1. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Pharmacophore: Discovery and First Synthesis of N-(4-Fluorophenyl)succinimide

This technical guide delves into the foundational aspects of N-(4-Fluorophenyl)succinimide, a compound of significant interest within medicinal chemistry. We will explore its initial synthesis and the discovery of its biological relevance, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The succinimide moiety is a well-recognized heterocyclic scaffold known to impart a range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The introduction of a fluorine atom to the phenyl ring can further modulate these activities, enhancing potency and altering pharmacokinetic profiles.

Discovery and Biological Significance

The "discovery" of this compound is intrinsically linked to the broader exploration of N-substituted succinimides as biologically active agents. While a singular "discovery" event is not documented, its synthesis is a logical extension of structure-activity relationship (SAR) studies on this class of compounds. Research into succinimide derivatives has revealed their potential to interact with various biological targets. For instance, certain succinimides have demonstrated potent cytotoxic and proapoptotic activity in cancer cells[2]. These compounds can upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways and activate stress-induced MAPK signaling pathways[2]. Furthermore, the succinimide core is a key feature in established anticonvulsant drugs like ethosuximide, highlighting its importance in neuroscience drug discovery[2]. The exploration of halogenated derivatives, such as the 4-fluoro substituted variant, is a standard medicinal chemistry strategy to enhance biological activity and metabolic stability.

First Synthesis: A Two-Step Approach